Surufatinib
Description
Overview of Multi-Targeted Tyrosine Kinase Inhibitors (TKIs) in Cancer Therapy
Multi-targeted TKIs represent a strategic approach in oncology to address the complex and heterogeneous nature of cancer. nih.gov Unlike highly selective inhibitors that target a single kinase, these agents are designed to modulate the activity of several kinases involved in tumor biology. This broader inhibition profile can potentially offer advantages by simultaneously disrupting multiple pro-tumorigenic signals and mitigating the activation of alternative pathways that could promote resistance. nih.gov The development of multi-targeted TKIs is often based on the understanding that tumor growth and spread are dependent on the interplay of various signaling networks within the cancer cells themselves and within the surrounding tumor microenvironment. nih.gov
Historical Context of Sulfatinib Development (HMPL-012, Surufatinib)
Sulfatinib, also known by its investigational designation HMPL-012 and the trade name this compound, is a novel, orally bioavailable small molecule tyrosine kinase inhibitor. nih.govhutch-med.comwikipedia.orgmrc.ac.uk Its development was driven by the rationale to create an agent that could simultaneously target key pathways involved in both tumor angiogenesis and immune evasion. hutch-med.comhutch-med.com Preclinical studies for sulfatinib (HMPL-012) demonstrated potent and highly selective inhibition against a specific set of tyrosine kinases. hutch-med.com The compound has been evaluated in multiple clinical trials, including Phase III trials for neuroendocrine tumors. hutch-med.comaacrjournals.org Sulfatinib was the first oncology candidate developed by Hutchison China MediTech (Chi-Med) to advance through proof-of-concept in China and subsequently enter clinical development in the United States. hutch-med.com
Rationale for Sulfatinib's Angio-Immuno Kinase Inhibition Profile
The unique angio-immuno kinase inhibition profile of sulfatinib is based on its ability to target three key receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony Stimulating Factor-1 Receptor (CSF-1R). hutch-med.comhutch-med.com This specific combination of targets was selected to address two critical aspects of tumor progression: the formation of new blood vessels that supply the tumor (angiogenesis) and the ability of the tumor to evade the host immune system (immune evasion). hutch-med.comhutch-med.com By simultaneously blocking these pathways, sulfatinib aims to exert a dual anti-tumor effect. nih.govfrontiersin.org
Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Angiogenesis
Angiogenesis, the process of new blood vessel formation, is essential for tumor growth, survival, and metastasis. hutch-med.com The Vascular Endothelial Growth Factor (VEGF) family of proteins and their receptors (VEGFR1, VEGFR2, and VEGFR3) are key regulators of this process. hutch-med.comaltmeyers.org Sulfatinib has demonstrated potent inhibitory activity against VEGFR1, VEGFR2, and VEGFR3. hutch-med.comaacrjournals.orgselleckchem.comselleckchem.com Inhibition of the VEGFR signaling pathway by sulfatinib can disrupt tumor angiogenesis, thereby limiting the supply of nutrients and oxygen to the tumor and hindering its rapid growth. hutch-med.com Preclinical studies have shown that sulfatinib can inhibit VEGF-induced endothelial tube formation and the phosphorylation of angiogenesis-related proteins such as FAK, JNK, AKT, and SRC in human umbilical vein endothelial cells (HUVECs). frontiersin.org Evaluation of xenograft tumors has also shown a decrease in the expression of p-VEGFR2 and CD31, a marker of endothelial cells, after sulfatinib treatment, suggesting strong inhibition of angiogenesis. aacrjournals.orgfrontiersin.org
Data on the inhibitory activity of sulfatinib against VEGFRs:
| Target | IC50 (nM) |
| VEGFR1 | 2 altmeyers.orgselleckchem.comselleckchem.com |
| VEGFR2 | 24 altmeyers.orgselleckchem.comselleckchem.com |
| VEGFR3 | 1 altmeyers.orgselleckchem.comselleckchem.com |
Note: IC50 values represent the half-maximal inhibitory concentration, indicating the potency of the inhibitor against the target.
Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and Associated Pathways
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is also involved in tumor growth, angiogenesis, and can contribute to resistance to anti-VEGFR therapy. hutch-med.comoncotarget.com FGFR1 is a target of sulfatinib. nih.govaacrjournals.orgmedkoo.commycancergenome.org Aberrant activation of the FGFR signaling pathway is associated with cancer progression and can promote tumor growth, angiogenesis, and the formation of myeloid-derived suppressor cells. hutch-med.com Sulfatinib's inhibition of FGFR1 can help to counteract these effects. nih.govaacrjournals.org Research in osteosarcoma models has shown that sulfatinib inhibits the phosphorylation of FGFR1 and downstream kinases, playing a role in inhibiting proliferation, promoting apoptosis, and enhancing chemo-sensitivity. nih.gov Sulfatinib has been shown to block the FGF/FGFR1 signaling pathway, including in an autocrine manner in some tumor types, which can play a role in tumor metastasis and drug resistance. nih.govresearchgate.net
Data on the inhibitory activity of sulfatinib against FGFR1:
| Target | IC50 (nM) |
| FGFR1 | 15 altmeyers.orgselleckchem.comselleckchem.com |
Inhibition of Colony Stimulating Factor-1 Receptor (CSF-1R) and Immune Modulation
The tumor microenvironment plays a crucial role in cancer progression and can suppress anti-tumor immune responses. nih.gov Colony Stimulating Factor-1 Receptor (CSF-1R) is a key regulator of macrophages, particularly tumor-associated macrophages (TAMs), which are often involved in promoting tumor growth and immune evasion. hutch-med.comhutch-med.com Sulfatinib inhibits CSF-1R. nih.govhutch-med.comhutch-med.comfrontiersin.org By blocking CSF-1R signaling, sulfatinib can inhibit the activation and differentiation of TAMs, thereby potentially reducing their immunosuppressive effects and promoting a more favorable immune environment for fighting the tumor. nih.govhutch-med.comaacrjournals.org Preclinical studies in murine colon cancer models have shown that sulfatinib treatment led to a significant reduction in TAMs and an increase in CD8+ T cells in tumor tissue, indicating a strong effect on CSF-1R and modulation of cancer immunity. hutch-med.comaacrjournals.org Sulfatinib has also been shown to suppress M2 polarization of macrophages, which are known to be immunosuppressive. nih.govfrontiersin.org
Data on the inhibitory activity of sulfatinib against CSF-1R:
| Target | IC50 (nM) |
| CSF-1R | 4 altmeyers.orgselleckchem.comselleckchem.com |
The combined inhibition of VEGFRs, FGFR1, and CSF-1R by sulfatinib offers a unique angio-immuno kinase profile that simultaneously targets tumor angiogenesis and modulates the tumor immune microenvironment. hutch-med.comhutch-med.comaacrjournals.org This dual mechanism of action is being explored for its potential to enhance anti-tumor activity and overcome resistance in various cancer types. hutch-med.comaacrjournals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZSNFLLYPYKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308672-74-3 | |
| Record name | Surufatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surufatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SURUFATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Research on Sulfatinib S Anti Tumor Mechanisms
In Vitro Studies of Kinase Inhibition and Cellular Effects
In vitro studies have provided detailed insights into Sulfatinib's inhibitory effects on various kinases and its subsequent impact on cellular processes relevant to tumor growth and spread.
Kinase Activity Inhibition Assays (IC50 values for VEGFRs, FGFR1, CSF-1R)
Sulfatinib has been shown to potently inhibit the tyrosine kinase activity of VEGFR1, 2, and 3, FGFR1, and CSF-1R. In enzymatic and cell-based assays, Sulfatinib inhibited these kinases with IC50 values typically in the low nanomolar range. researchgate.netaacrjournals.orghutch-med.commedchemexpress.comselleckchem.com
Here is a summary of reported IC50 values for key targets:
Specific reported IC50 values include 2 nM for VEGFR1, 24 nM for VEGFR2, 1 nM for VEGFR3, 15 nM for FGFR1, and 4 nM for CSF-1R. selleckchem.com Another source reports IC50 values of 2 nM for VEGF-induced VEGFR2 phosphorylation in HEK293KDR cells and 79 nM for CSF1-stimulated CSF1R phosphorylation in RAW264.7 cells. researchgate.netaacrjournals.orghutch-med.commedchemexpress.com
Inhibition of Endothelial Cell Proliferation (e.g., HUVECs)
Sulfatinib has demonstrated the ability to attenuate the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which is crucial for inhibiting angiogenesis. Studies have shown that Sulfatinib attenuated VEGF or FGF stimulated HUVEC proliferation with IC50 values less than 50 nM. researchgate.netaacrjournals.orghutch-med.commedchemexpress.com This inhibitory effect on endothelial cell proliferation contributes to its anti-angiogenic potential. mdpi.com
Modulation of Phosphorylation Events (e.g., VEGFR2 phosphorylation, CSF1R phosphorylation)
Preclinical studies have shown that Sulfatinib effectively blocks the phosphorylation of its target receptors. It strongly inhibited VEGF-induced VEGFR2 phosphorylation in HEK293KDR cells with an IC50 of 2 nM. researchgate.netaacrjournals.orghutch-med.commedchemexpress.com Similarly, it blocked CSF1-stimulated CSF1R phosphorylation in RAW264.7 cells with an IC50 of 79 nM. researchgate.netaacrjournals.orghutch-med.commedchemexpress.com Inhibition of FGFR1 phosphorylation has also been observed, contributing to the suppression of epithelial-mesenchymal transition (EMT) in osteosarcoma cells. nih.govresearchgate.net Furthermore, Sulfatinib has been shown to inhibit the phosphorylation of angiogenesis-related proteins such as FAK, JNK, AKT, and SRC in HUVECs stimulated by VEGF. nih.gov
Effects on Tumor Cell Proliferation and Apoptosis
Sulfatinib has demonstrated direct inhibitory effects on tumor cell proliferation and has been shown to induce apoptosis in various cancer cell lines in vitro. In osteosarcoma cell lines (MG63 and U2OS), Sulfatinib inhibited cell proliferation in a dose-dependent manner. nih.govresearchgate.net Colony formation experiments further demonstrated that Sulfatinib inhibited osteosarcoma cell proliferation at specific concentrations. nih.govresearchgate.net Flow cytometry analysis using Annexin V/PI staining showed an increase in the apoptosis rate of osteosarcoma cell lines with increasing concentrations of Sulfatinib. researchgate.net Studies in lung neuroendocrine tumor (LNET) and medullary thyroid carcinoma (MTC) cell lines also showed a dose-dependent decrease in cell viability and induction of apoptosis upon treatment with Sulfatinib. unimi.it
Impact on Tumor Cell Migration and Invasion (e.g., Epithelial-Mesenchymal Transition)
Sulfatinib has been shown to suppress tumor cell migration and invasion, partly by influencing the epithelial-mesenchymal transition (EMT) process. In osteosarcoma cells, Sulfatinib suppressed migration and invasion by inhibiting EMT, which was linked to blocking the secretion of basic fibroblast growth factor (bFGF) in an autocrine manner. nih.govresearchgate.netnih.gov Sulfatinib inhibited bFGF-induced EMT by blocking the phosphorylation of FGFR1 and reducing the phosphorylation of downstream signaling molecules like AKT, SRC, and ERK. nih.gov Wound healing assays have demonstrated that Sulfatinib suppressed bFGF-induced cell migration. researchgate.net The ability of Sulfatinib to suppress migration and invasion by altering the EMT phenotype highlights its potential to inhibit metastasis. hutch-med.comnih.govmdpi.com
In Vivo Studies in Xenograft and Syngeneic Tumor Models
Preclinical in vivo studies using both human xenograft and murine syngeneic tumor models have evaluated the anti-tumor efficacy of Sulfatinib and its underlying mechanisms. Sulfatinib has demonstrated potent tumor growth inhibition in multiple human xenograft models in nude mice. researchgate.netaacrjournals.orgmedchemexpress.comglpbio.comchi-med.com This anti-tumor activity is believed to be partially mediated by anti-angiogenesis through the inhibition of VEGFR and FGFR signaling. chi-med.com In these models, Sulfatinib treatment led to a remarkable decrease in CD31 expression, an indicator of microvessel density, further supporting its anti-angiogenic effect. researchgate.netaacrjournals.orgmedchemexpress.com
In addition to its direct effects on tumor growth and angiogenesis, in vivo studies have also explored Sulfatinib's impact on the tumor microenvironment, particularly the immune landscape. In a syngeneic murine colon cancer model (CT-26), Sulfatinib demonstrated moderate tumor growth inhibition as a single agent. researchgate.netaacrjournals.orgmedchemexpress.comglpbio.com Analysis of tumor tissue in this model revealed a significant reduction in tumor-associated macrophages (TAMs), including those positive for CSF1R, and an increase in CD8+ T cells. researchgate.netaacrjournals.org This suggests that Sulfatinib has a strong effect in modulating cancer immunity by decreasing immunosuppressive cells (like M2-TAMs) and increasing cytotoxic T-cell infiltration. aacrjournals.orgnih.govresearchgate.netnih.gov Preclinical experiments have shown that Sulfatinib can systematically reverse immunosuppression to an immune activation status. researchgate.netnih.gov The observed immune-modulation effect suggests that Sulfatinib could enhance anti-tumor effects when combined with immunotherapy agents like anti-PD-L1 antibodies, which has been supported by enhanced anti-tumor effects seen in combination studies in the CT-26 model. aacrjournals.orghutch-med.comchi-med.com
In osteosarcoma xenograft tumors, Sulfatinib treatment effectively suppressed EMT, as evidenced by decreased expression of p-FGFR1 and N-cadherin and increased expression of E-cadherin. nih.gov This confirms the in vitro findings regarding EMT inhibition in a living system. In vivo studies using a zebrafish xenograft model also showed that Sulfatinib could reduce tumor-induced angiogenesis. unimi.it
| Study Model | Key Findings | Source |
| Human Xenograft Models (in nude mice) | Potent tumor growth inhibition; Decreased CD31 expression (anti-angiogenesis) | researchgate.netaacrjournals.orgmedchemexpress.comglpbio.com |
| Murine Syngeneic Model (CT-26 colon cancer) | Moderate tumor growth inhibition (single agent); Reduced CSF1R+ TAMs; Increased CD8+ T cells; Enhanced effect in combination with anti-PD-L1 | researchgate.netaacrjournals.orgmedchemexpress.comglpbio.com |
| Osteosarcoma Xenograft Models | Suppression of EMT (decreased p-FGFR1, N-cadherin; increased E-cadherin) | nih.gov |
| Zebrafish Xenograft Model (NET cells) | Reduction of tumor-induced angiogenesis | unimi.it |
Tumor Growth Inhibition
Sulfatinib has demonstrated potent tumor growth inhibition in various human xenograft models in preclinical studies. researchgate.nethutch-med.comaacrjournals.orghutch-med.cominvestegate.co.ukresearcher.life It has been shown to inhibit the proliferation, migration, and invasion of osteosarcoma cells. nih.govresearchgate.netnih.gov This inhibition can occur through mechanisms such as blocking the secretion of basic fibroblast growth factor (bFGF) and inhibiting epithelial-mesenchymal transition (EMT). nih.govresearchgate.netnih.gov Sulfatinib also inhibits the phosphorylation of FGFR1 and downstream kinases in osteosarcoma cells, which plays a role in inhibiting proliferation and promoting apoptosis. nih.gov
Angiogenesis Inhibition (e.g., CD31 expression)
Inhibition of angiogenesis is a key mechanism of sulfatinib. windows.netnih.govresearchgate.nethutch-med.comaacrjournals.orghutch-med.cominvestegate.co.ukresearcher.life Sulfatinib is a multi-targeted TKI that inhibits VEGFR1-3, which are crucial for angiogenesis. windows.netnih.govresearchgate.nethutch-med.comaacrjournals.orghutch-med.cominvestegate.co.ukresearcher.life Preclinical studies have shown that sulfatinib can significantly suppress angiogenesis by diminishing VEGF-induced tube formation in human umbilical vein endothelial cells (HUVECs). nih.gov It also inhibits the phosphorylation of angiogenesis-related proteins like FAK, JNK, AKT, and SRC in HUVECs in a dose-dependent manner. nih.gov Furthermore, ex vivo histopathology evaluation of xenograft tumors confirmed a significant decrease in the expression of the angiogenesis marker CD31 following sulfatinib treatment. nih.govresearchgate.nethutch-med.comaacrjournals.orghutch-med.cominvestegate.co.ukresearcher.life
Immune Microenvironment Modulation
Sulfatinib plays a significant role in modulating the tumor immune microenvironment, which is crucial for effective anti-tumor responses. windows.netnih.govresearchgate.nethutch-med.comaacrjournals.orghutch-med.cominvestegate.co.ukresearcher.liferesearchgate.netnih.gov It can systematically reverse immunosuppression to an immune activation status. nih.govresearchgate.netnih.gov
Reduction of Tumor-Associated Macrophages (TAMs) (e.g., CD163+, F4/80+CD11b+CD45+, CSF1R+)
Sulfatinib has been shown to reduce the presence of immunosuppressive tumor-associated macrophages (TAMs), particularly M2-polarized TAMs. nih.govresearchgate.nethutch-med.comaacrjournals.orghutch-med.cominvestegate.co.ukresearcher.liferesearchgate.netnih.gov It inhibits M2 polarization of macrophages. nih.govresearchgate.netnih.gov Studies using flow cytometry and immunohistochemistry analysis revealed a significant reduction in TAMs, identified by markers such as CD163+, F4/80+CD11b+CD45+, and CSF1R+, in tumor tissue following sulfatinib treatment. researchgate.nethutch-med.comaacrjournals.orghutch-med.cominvestegate.co.ukresearcher.life The inhibition of CSF1R by sulfatinib is a key mechanism for decreasing the infiltration of CSF-1R positive M2 TAMs into tumor tissues. researchgate.net
Increase in Cytotoxic T-cells (e.g., CD8+ T cells)
Preclinical data indicates that sulfatinib can increase the infiltration of cytotoxic T-cells, specifically CD8+ T cells, in tumors, the lungs, and the spleen. nih.govresearchgate.nethutch-med.comaacrjournals.orghutch-med.cominvestegate.co.ukresearcher.liferesearchgate.netnih.gov This increase in CD8+ T cells contributes to an effective anticancer immune response. nih.govresearchgate.netnih.gov The reduction of M2 macrophages by sulfatinib can lead to increased infiltration of CD8+ T cells. nih.gov
Impact on Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T-cells (Tregs)
Sulfatinib has been observed to reduce the presence of other immunosuppressive cells in the tumor microenvironment, including myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs). nih.govresearchgate.netresearchgate.netnih.gov Systemic treatment with sulfatinib can reduce these immunosuppression cells. nih.govresearchgate.netnih.gov MDSCs and Tregs are major components of the immunosuppressive tumor microenvironment and contribute to immune evasion. researchgate.netmdpi.comnih.govnih.gov
Effect on Cancer-Associated Fibroblasts (CAFs)
Sulfatinib also impacts cancer-associated fibroblasts (CAFs), which are components of the tumor microenvironment. nih.govresearchgate.netnih.gov It can regulate the immune tumor microenvironment by inhibiting the migration of skeletal stem cells (SSCs) to the TME and their differentiation into CAFs. nih.govresearchgate.netnih.gov Immunofluorescence staining for human fibroblast protein (FAP), a marker of active fibroblasts, showed that sulfatinib could inhibit the differentiation of SSCs into CAFs and their activation. nih.gov
Translational Research and Clinical Development of Sulfatinib
Phase I Clinical Trials: Safety, Pharmacokinetics, and Preliminary Efficacy
Phase I clinical trials of sulfatinib were conducted to evaluate its safety, pharmacokinetic characteristics, and preliminary anti-tumor activity in patients with advanced solid tumors. asco.orgnih.govhutch-med.comnih.govoncotarget.com These studies typically involved dose escalation to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). asco.orgnih.govhutch-med.comaacrjournals.orgdntb.gov.uaresearchgate.net
Dose Escalation and Maximum Tolerated Dose (MTD) Determination
Phase I studies utilized dose-escalation designs, such as the modified Fibonacci 3+3 protocol, to determine the MTD of sulfatinib in patients with advanced solid tumors. asco.orgnih.govhutch-med.comoncotarget.comaacrjournals.orgdntb.gov.uaaacrjournals.org Doses ranged from 50 mg/day to 350 mg/day in 28-day cycles. nih.govoncotarget.com In some studies, the MTD was not reached with doses up to 350 mg once daily. asco.orgnih.govnih.gov Different formulations of sulfatinib were assessed, with dose escalation proceeding through various cohorts. nih.govoncotarget.comaacrjournals.org Dose-limiting toxicities (DLTs) were monitored during the dose escalation phase. asco.orgnih.govnih.govoncotarget.com
Pharmacokinetic Profile and Dose Proportionality
Pharmacokinetic (PK) analyses in Phase I studies showed that sulfatinib was rapidly absorbed after oral administration. asco.orgaacrjournals.org The time to reach peak plasma concentration (Tmax) ranged from approximately 1.3 to 2.8 hours, and the half-life ranged from about 15.3 to 19.1 hours, supporting once-daily dosing. asco.orgaacrjournals.orgaacrjournals.orghutch-med.com Drug exposure, measured by area under the curve (AUC) and peak concentration (Cmax), generally increased with dose escalation. asco.orgnih.govaacrjournals.org Dose proportionality was observed across a range of doses. asco.orgaacrjournals.org Steady state was typically achieved by Day 14 following once-daily multiple dosing. aacrjournals.orghutch-med.com Some data suggested potential absorption saturation at higher doses. nih.gov
Preliminary Anti-Tumor Activity Across Solid Tumor Types
Preliminary anti-tumor activity was observed in patients with various advanced solid tumors during the Phase I trials. asco.orgnih.govhutch-med.comnih.govoncotarget.comaacrjournals.orgaacrjournals.org While the studies enrolled patients with diverse tumor types, encouraging activity was particularly noted in patients with neuroendocrine tumors (NETs). windows.netnih.govhutch-med.comnih.govoncotarget.comaacrjournals.orghutch-med.com In one Phase I study, among evaluable patients receiving a specific formulation, partial responses (PR) and stable disease (SD) were observed in patients with hepatocellular carcinoma and NETs. nih.govhutch-med.comnih.govoncotarget.com The objective response rate (ORR) and disease control rate (DCR) were reported for the evaluable population. nih.govhutch-med.comnih.govoncotarget.com Preliminary efficacy was observed at doses starting from 200 mg once daily. nih.gov
Here is a summary of preliminary anti-tumor activity data from a Phase I study (Formulation 2):
| Tumor Type | Number of Patients (Evaluable) | Partial Response (PR) | Stable Disease (SD) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Neuroendocrine Tumors | 8 | 8 | 15 | 26.5% (Overall) nih.govhutch-med.comnih.govoncotarget.com | 70.6% (Overall) nih.govhutch-med.comnih.govoncotarget.com |
| Hepatocellular Carcinoma | 1 | 1 | - | ||
| Other Solid Tumors | - | - | - |
In a separate presentation of Phase I data focusing on NET patients, a higher ORR and DCR were reported among efficacy-evaluable NET patients. aacrjournals.orghutch-med.comhutch-med.com
Here is a summary of preliminary anti-tumor activity data from a Phase I study focusing on NET patients:
| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Efficacy-Evaluable NET patients (n=18) | 44.4% aacrjournals.orghutch-med.com | 100% aacrjournals.orghutch-med.com |
Biomarker Analysis in Phase I Studies (e.g., sVEGFR2, FGF23, M-CSF)
Biomarker analysis was conducted in Phase I studies to explore the pharmacodynamic effects of sulfatinib and potential associations with clinical outcomes. Circulating proteins such as soluble vascular endothelial growth factor receptor 2 (sVEGFR2), fibroblast growth factor 23 (FGF23), and macrophage colony-stimulating factor (M-CSF) were evaluated. nih.govwindows.netresearchgate.net Changes in the levels of these circulating proteins were observed after treatment with sulfatinib. nih.govwindows.netresearchgate.net Specifically, decreases in sVEGFR2 and increases in FGF23 and M-CSF were demonstrated. nih.govwindows.net These changes are consistent with the known mechanisms of action of sulfatinib, which targets VEGFRs, FGFR1, and CSF-1R, and suggest that these proteins may serve as pharmacodynamic biomarkers. nih.govwindows.netresearchgate.net Basic FGF (bFGF) levels did not significantly change after treatment in one study. nih.govresearchgate.net
Phase Ib/II Clinical Trials
Following the promising results from Phase I studies, sulfatinib advanced into Phase Ib/II clinical trials to further evaluate its efficacy and safety in specific tumor types. hutch-med.comresearchgate.nethutch-med.com
Neuroendocrine Tumors (NETs)
A notable area of investigation for sulfatinib in Phase Ib/II trials has been in advanced neuroendocrine tumors (NETs). nih.govhutch-med.comresearchgate.netdntb.gov.uahutch-med.comhutch-med.cominvestegate.co.ukinvestegate.co.ukhutch-med.comsci-hub.se An open-label, single-arm Phase Ib/II study (NCT02267967) was conducted in patients with advanced well-differentiated Grade 1 or 2 NETs, including both pancreatic NETs (pNETs) and extrapancreatic NETs (epNETs). nih.govhutch-med.comresearchgate.nethutch-med.cominvestegate.co.ukinvestegate.co.uksci-hub.se The study enrolled patients in China. nih.govhutch-med.comhutch-med.cominvestegate.co.ukinvestegate.co.uk The majority of enrolled patients had Grade 2 disease and had received previous systemic treatments. hutch-med.comhutch-med.cominvestegate.co.ukinvestegate.co.uk
Here is a summary of efficacy data from the Phase Ib/II study in advanced NETs (NCT02267967):
| NET Subtype | Number of Patients | Objective Response Rate (ORR) (95% CI) | Disease Control Rate (DCR) (95% CI) | Median Progression-Free Survival (PFS) (95% CI) |
| Overall NETs | 81 hutch-med.comhutch-med.cominvestegate.co.ukinvestegate.co.uk | 16.0% (13/81) hutch-med.cominvestegate.co.uk | 91.4% hutch-med.cominvestegate.co.uk | Estimated 16.6 months (13.4, 19.4) hutch-med.cominvestegate.co.uk |
| Pancreatic NETs | 41 hutch-med.comhutch-med.cominvestegate.co.ukinvestegate.co.uk | 17.1% (7/41) hutch-med.cominvestegate.co.uk | 91% (77-97) nih.govresearchgate.netsci-hub.se | Estimated 19.4 months hutch-med.cominvestegate.co.uk, 21.2 months (15.9-24.8) nih.govresearchgate.netsci-hub.se |
| Extrapancreatic NETs | 40 hutch-med.comhutch-med.cominvestegate.co.ukinvestegate.co.uk | 15.0% (6/40) hutch-med.cominvestegate.co.uk | 92% (79-98) nih.govresearchgate.netsci-hub.se | Estimated 13.4 months hutch-med.cominvestegate.co.uk, 13.4 months (7.6-19.3) nih.govresearchgate.netsci-hub.se |
Note: Some variations in reported numbers and confidence intervals may exist across different presentations and publications of the same study data. nih.govresearchgate.nethutch-med.cominvestegate.co.uksci-hub.se
The study also demonstrated benefit in patients who had progressed after receiving prior targeted therapies such as sunitinib (B231) and everolimus. hutch-med.cominvestegate.co.uk
In a separate Phase 1/1b study conducted in the US (NCT02549937), which included expansion cohorts for pNETs and epNETs, sulfatinib also showed preliminary efficacy. dntb.gov.ua The estimated progression-free survival (PFS) rates at 11 months and median PFS were reported for both cohorts. dntb.gov.ua Response rates were also observed in this US-based study. dntb.gov.ua
Here is a summary of preliminary efficacy data from the US Phase 1/1b study in NETs (NCT02549937):
| NET Subtype | Estimated PFS Rate at 11 months (95% CI) | Median PFS (95% CI) | Response Rate |
| Pancreatic NETs | 57.4% (28.7, 78.2) dntb.gov.ua | 15.2 months (5.2, NE) dntb.gov.ua | 18.8% dntb.gov.ua |
| Extrapancreatic NETs | 51.1% (12.8, 80.3) dntb.gov.ua | 11.5 months (6.5, 11.5) dntb.gov.ua | 6.3% dntb.gov.ua |
Note: NE indicates not evaluable.
The pharmacokinetic and safety profiles observed in the US study were reported to be consistent with findings from studies conducted in China. researchgate.netdntb.gov.ua
Pancreatic Neuroendocrine Tumors (SANET-p)
The SANET-p study is a pivotal Phase III trial evaluating sulfatinib in patients with low- or intermediate-grade advanced pancreatic NETs in China. investegate.co.ukhutch-med.comhutch-med.comhutch-med.com This randomized, double-blind, placebo-controlled, multi-center study enrolled patients whose disease had progressed and for whom there was no effective therapy. investegate.co.ukhutch-med.comhutch-med.comhutch-med.com The trial met its primary endpoint of progression-free survival (PFS) at an interim analysis and was stopped early. hutch-med.com In the SANET-p trial, sulfatinib significantly improved the median PFS compared to the control group (10.9 vs. 3.7 months, HR 0.49, p=0.0011). nih.gov The objective response rate (ORR) was 19.2%, and the disease control rate (DCR) was 80.8%. nih.gov
Efficacy of Sulfatinib in SANET-p Trial
| Endpoint | Sulfatinib (n=104) | Placebo (n=53) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median PFS (months) | 10.9 | 3.7 | 0.49 | 0.0011 |
| ORR | 19.2% | 1.9% | - | - |
| DCR | 80.8% | 66.0% | - | - |
Extra-pancreatic Neuroendocrine Tumors (SANET-ep)
Similar to the SANET-p trial, the SANET-ep study is a Phase III trial focused on patients with advanced extra-pancreatic NETs in China. investegate.co.ukhutch-med.comhutch-med.comhutch-med.com This study also met its pre-defined primary endpoint of PFS at an interim analysis, leading to early termination of the study. hutch-med.com In the SANET-ep trial, the median PFS for the sulfatinib group was 9.2 months compared to 3.8 months for the placebo group (HR 0.334, P <0.0001). nih.gov The ORR was 10.3%, and the DCR was 86.5%. nih.gov
Efficacy of Sulfatinib in SANET-ep Trial
Efficacy Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS)
In the Phase I study of sulfatinib in advanced solid tumors, including NET patients, the ORR among 18 efficacy-evaluable NET patients was 44.4%, and the DCR was 100%. hutch-med.com The median PFS in this group was 16.9 months. windows.net Pooled analysis of the SANET-p and SANET-ep trials indicated a median OS of 50.1 months for patients initially on sulfatinib versus 46.8 months for those initially on placebo, although this difference was not statistically significant, likely due to crossover from placebo to sulfatinib. patsnap.com
Biliary Tract Cancer
Sulfatinib has also been investigated in clinical trials for biliary tract cancer (BTC). investegate.co.ukhutch-med.comhutch-med.com A Phase II study evaluated sulfatinib monotherapy in patients with advanced or metastatic BTC who had failed one prior systemic therapy in China. investegate.co.ukhutch-med.com The primary endpoint of this study was PFS at 16 weeks. investegate.co.ukhutch-med.com In a single-arm, multicenter, open-label Phase II study in China, the 16-week PFS rate was 46.33% (95% CI, 24.38-65.73), with a median PFS of 3.7 months and median OS of 6.9 months in patients with unresectable or metastatic BTC. nih.gov
Thyroid Cancer (Differentiated and Medullary Thyroid Cancer)
Preliminary Efficacy of Sulfatinib in Phase II Thyroid Cancer Study (EEP)
| Patient Population | ORR | DCR |
|---|---|---|
| Efficacy Evaluable Patients (n=16) | 25% | 100% |
| DTC Patients (n=10) | 30.0% | - |
| MTC Patients (n=6) | 16.7% | - |
Other Advanced Solid Tumors
Beyond NETs, biliary tract cancer, and thyroid cancer, sulfatinib has been investigated in other advanced solid tumors. wikipedia.orglarvol.comnih.govresearchgate.netcenterwatch.com A Phase I study of sulfatinib in patients with advanced solid tumors demonstrated encouraging preliminary anti-tumor activity. nih.govoncotarget.com In this study, among 34 patients receiving sulfatinib formulation 2, one patient with hepatocellular carcinoma and eight with neuroendocrine tumors exhibited a partial response. nih.govoncotarget.com The ORR was 26.5% (9/34), and the DCR was 70.6% (24/34). nih.govoncotarget.com A meta-analysis evaluating the efficacy and safety of sulfatinib in advanced solid tumors reported a pooled DCR of 86% and a pooled ORR of 16%. spandidos-publications.com Retrospective studies have also suggested the effectiveness of sulfatinib in treating advanced solid tumors. researchgate.netspandidos-publications.com
Phase III Clinical Trials
Sulfatinib's clinical development includes pivotal Phase III trials, particularly in neuroendocrine tumors. hutch-med.comwikipedia.orgmrc.ac.ukmrc.ac.uknih.govlarvol.compatsnap.comhutch-med.comwikipedia.orguni.lu The SANET-p and SANET-ep studies are prominent examples of Phase III trials that have evaluated the efficacy and safety of sulfatinib in advanced pancreatic and extra-pancreatic NETs, respectively. investegate.co.ukhutch-med.comhutch-med.comhutch-med.comnih.govlarvol.comhutch-med.compatsnap.com These randomized, double-blind, placebo-controlled trials conducted in China formed the basis for regulatory approval in that region for specific NET indications. wikipedia.orgmrc.ac.ukmrc.ac.uknih.govpatsnap.com The positive results from these trials, demonstrating a significant improvement in PFS, have been key findings in the clinical development of sulfatinib for NETs. hutch-med.comnih.govlarvol.comhutch-med.com
Efficacy and Safety Outcomes in Specific Malignancies
Clinical studies have evaluated the efficacy and safety of sulfatinib across different tumor types. A Phase I study (NCT02133157) in patients with advanced solid tumors showed encouraging antitumor activity, particularly in NETs. nih.govnih.gov In this study, among 34 patients receiving one formulation of sulfatinib, an objective response rate (ORR) of 26.5% and a disease control rate (DCR) of 70.6% were observed. nih.govnih.gov Eight patients with NETs and one with hepatocellular carcinoma exhibited a partial response. nih.govnih.gov
Neuroendocrine Tumors (NETs): Sulfatinib has demonstrated notable effects on both pancreatic and extra-pancreatic NETs in clinical trials. spandidos-publications.com
The SANET-p study (NCT02589821), a Phase III trial in patients with advanced pancreatic NETs, showed that sulfatinib significantly prolonged progression-free survival (PFS) compared to placebo. researchgate.nethutch-med.comtargetedonc.com The median PFS was 10.9 months in the sulfatinib group versus 3.7 months in the placebo group (hazard ratio [HR], 0.49; 95% CI, 0.32-0.76; P = .0011). researchgate.nettargetedonc.com Approximately 84% of patients in the SANET-p study experienced tumor regression benefits. researchgate.net
The SANET-ep study (NCT02588170), a Phase III trial in patients with advanced extra-pancreatic NETs, also demonstrated a significant improvement in median PFS with sulfatinib compared to placebo. researchgate.nethutch-med.comnih.govnih.govnih.gov The median PFS was 9.2 months in the sulfatinib group versus 3.8 months in the placebo group (HR, 0.33; 95% CI, 0.22–0.50; p<0·0001). targetedonc.comhutch-med.comnih.govnih.gov The ORR in the SANET-ep study was 10.3%, and the DCR was 86.5%. nih.gov Based on the results of SANET-p and SANET-ep, sulfatinib has been approved in China for the treatment of advanced NETs. researchgate.nettargetedonc.comnih.gov
A retrospective study in patients with thymic NETs (TNETs) showed a median PFS of 10.0 months, an ORR of 5.6%, and a DCR of 83.1% with sulfatinib treatment. nih.gov
Thyroid Cancer: A Phase II clinical trial (NCT02614495) evaluated sulfatinib in patients with locally advanced or metastatic radioactive iodine-refractory differentiated thyroid cancer (DTC) or medullary thyroid cancer (MTC). hutch-med.comfirstwordpharma.comchi-med.com Preliminary results from this study in 16 efficacy-evaluable patients showed an ORR of 25% (30.0% in DTC and 16.7% in MTC) and a DCR of 100%. chi-med.com
Table 1: Summary of Efficacy Outcomes in Key Clinical Trials
| Malignancy | Study | Phase | Patient Population | Primary Endpoint | Key Efficacy Finding (Sulfatinib arm) |
| Pancreatic NETs | SANET-p | III | Advanced, progressive, well-differentiated pNETs | PFS | Median PFS: 10.9 months vs 3.7 months (placebo) researchgate.nettargetedonc.com |
| Extra-pancreatic NETs | SANET-ep | III | Advanced, well-differentiated extra-pancreatic NETs | PFS | Median PFS: 9.2 months vs 3.8 months (placebo) targetedonc.comhutch-med.comnih.govnih.gov |
| Advanced NETs | NCT02267967 | Ib/II | Advanced grade 1 or 2 NETs | ORR, Safety | Overall ORR: 16.0%; Overall DCR: 91.4% hutch-med.comfirstwordpharma.cominvestegate.co.uk |
| Thymic NETs | Retrospective | Real-World | Advanced, progressive, well-differentiated TNETs | PFS, ORR, DCR | Median PFS: 10.0 months; ORR: 5.6%; DCR: 83.1% nih.gov |
| Biliary Tract Cancer | NCT02966821 | II | Unresectable or metastatic BTC (post 1L therapy) | 16-week PFS rate | 16-week PFS rate: 46.33%; Median PFS: 3.7 months; Median OS: 6.9 months nih.gov |
| Biliary Tract Cancer | NCT05064852 | Real-World | Unresectable or surgical resection with positive margins BTC | RFS/PFS | Global Median RFS/PFS: 10.4 months; Global Median OS: 15.8 months asco.org |
| Thyroid Cancer | NCT02614495 | II | Advanced RAI-refractory DTC or MTC | ORR | ORR: 25% (overall in EEP) chi-med.com |
Safety outcomes were generally assessed in these trials. Common treatment-related adverse events observed in the Phase I study included proteinuria, hypertension, and diarrhea. nih.govnih.gov In the SANET-ep study, common grade 3 or worse treatment-related adverse events included hypertension and proteinuria. hutch-med.comnih.gov The SANET-p study also reported hypertension, proteinuria, and hypertriglyceridemia as common grade 3 or higher TRAEs. targetedonc.com
Comparative Effectiveness Studies
While the provided search results primarily focus on single-arm studies or placebo-controlled trials, some comparisons to other therapies are mentioned in the context of highlighting the potential of sulfatinib.
In the Phase I study focusing on NET patients, the observed ORR of 44.4% among 18 efficacy-evaluable NET patients was compared to the objective response rates of less than 10% achieved by sunitinib and everolimus, two approved targeted therapies for NETs, in their pivotal clinical trials. hutch-med.com
A meta-analysis suggested that sulfatinib showed a lower relative risk (RR) for adverse effects compared with other treatment modalities, specifically mentioning a lower incidence of diarrhea compared with sorafenib (B1663141), sunitinib, and pazopanib, and a lower incidence of gastrointestinal-related adverse events compared with sorafenib in refractory thyroid cancer. spandidos-publications.com
A Phase IIb/III study (NCT03873532) comparing sulfatinib with capecitabine (B1668275) in patients with advanced BTC whose disease progressed on first-line chemotherapy was initiated, with OS as the primary endpoint. hutch-med.comhutch-med.com
Table 2: Comparative Context from Research Findings
| Comparison Point | Sulfatinib Finding | Comparator(s) | Context | Source |
| Objective Response Rate in NETs (Phase I data) | 44.4% (in 18 efficacy-evaluable NET patients) hutch-med.com | Sunitinib and Everolimus | Compared to ORRs of < 10% in their pivotal trials hutch-med.com | hutch-med.com |
| Incidence of Diarrhea | Lower incidence compared to comparators spandidos-publications.com | Sorafenib, Sunitinib, Pazopanib | Meta-analysis finding spandidos-publications.com | spandidos-publications.com |
| Incidence of Gastrointestinal-related Adverse Events in Refractory Thyroid Cancer | Lower incidence compared to comparator spandidos-publications.com | Sorafenib | Meta-analysis finding spandidos-publications.com | spandidos-publications.com |
| Ongoing Comparative Study in BTC | Being compared with capecitabine in a Phase IIb/III study (NCT03873532) hutch-med.comhutch-med.com | Capecitabine | Patients with advanced BTC progressing on first-line chemotherapy hutch-med.comhutch-med.com | hutch-med.comhutch-med.com |
Mechanisms of Resistance to Sulfatinib Therapy
Acquired Drug Resistance in FGFR Inhibitors
Acquired drug resistance is a significant challenge for single-target FGFR inhibitors, which has driven the development of dual- or multi-target inhibitors such as sulfatinib. pdbj.orgresearchgate.netnih.govnih.gov Resistance can arise through various mechanisms, including secondary mutations in the target kinase, activation of bypass signaling pathways, or changes in the tumor microenvironment. nih.gov The multi-targeted nature of sulfatinib, inhibiting FGFR1 and CSF-1R, is hypothesized to potentially decrease tumor resistance compared to single-target agents. windows.net
Role of Gatekeeper Mutations in FGFR and CSF-1R
Gatekeeper mutations within the kinase domain of receptor tyrosine kinases are a well-established mechanism of acquired resistance to targeted therapies. These mutations, typically occurring at a specific residue within the ATP-binding pocket, can sterically hinder the binding of the inhibitor while preserving or minimally affecting ATP binding and kinase activity. researchgate.net
Studies have investigated the sensitivity of sulfatinib to gatekeeper mutations in both FGFR and CSF-1R. Biochemical and structural analyses indicate that sulfatinib exhibits sensitivity to FGFR and CSF-1R gatekeeper mutations. pdbj.orgnih.govproteopedia.org Specifically, the insensitivity of sulfatinib to certain FGFR gatekeeper mutations, such as V561M in FGFR1, is attributed to indispensable interactions with a hydrophobic pocket crucial for FGFR selectivity. pdbj.orgresearchgate.netnih.govresearchgate.netproteopedia.org Introducing bulky residues like isoleucine, methionine, and phenylalanine at the gatekeeper position in FGFR can lead to steric clash with sulfatinib's indole (B1671886) group, disrupting key hydrogen bonds necessary for binding. researchgate.net
However, the rotatory flexibility of sulfatinib may enable it to overcome certain CSF-1R gatekeeper mutations, such as T663I. pdbj.orgresearchgate.netnih.govproteopedia.org This suggests that the drug's structural adaptability plays a role in its ability to interact with mutated kinases.
Detailed research findings on the inhibitory effects of sulfatinib on wild-type and gatekeeper mutant FGFR1 and CSF-1R can be summarized in a table:
| Kinase Target (Wild-type/Mutant) | IC₅₀ (nM) | Reference |
| FGFR1 (Wild-type) | 34 | researchgate.netnih.gov |
| CSF-1R (Wild-type) | 5 | researchgate.netnih.gov |
| FGFR1 (V561M Gatekeeper Mutant) | Significantly reduced affinity/Pronounced resistance observed with other inhibitors targeting this mutation researchgate.net (Specific IC50 for Sulfatinib not explicitly stated in search results, but insensitivity highlighted) | pdbj.orgresearchgate.netnih.govresearchgate.netproteopedia.org |
| CSF-1R (T663I Gatekeeper Mutant) | Sulfatinib may overcome this mutation due to rotatory flexibility pdbj.orgresearchgate.netnih.govproteopedia.org (Specific IC50 for Sulfatinib not explicitly stated in search results, but potential to overcome highlighted) | pdbj.orgresearchgate.netnih.govproteopedia.org |
Interactive Table Description: This table could be interactive, allowing users to sort by Kinase Target or IC₅₀ value. Additional interactivity could include hovering over the IC₅₀ values to see the standard deviation if available in the source data, or clicking on the reference indices to jump to the corresponding citation.
Potential Mechanisms Beyond Targeted Kinases (e.g., FGF23 levels)
Resistance to targeted therapies is not solely mediated by alterations in the primary kinase targets. "Off-target" mechanisms, involving alternative signaling pathways or changes in the tumor microenvironment, can also contribute to acquired resistance. nih.gov
One potential mechanism involves the fibroblast growth factor (FGF) signaling pathway, particularly through the actions of FGF23. While FGF23 is primarily known for its role in phosphate (B84403) homeostasis, it can also bind to FGFRs with the co-receptor Klotho. revistanefrologia.com Elevated levels of FGF23 have been observed in various conditions, including chronic kidney disease, where they can activate FGFRs in a Klotho-independent manner at very high concentrations, potentially leading to off-target effects. revistanefrologia.com
Research suggests that in response to anti-VEGF therapies, some tumors can increase FGF secretion, stimulating angiogenesis and bypassing VEGF signaling. oncotarget.com Given that sulfatinib also targets VEGFRs, an increase in FGF signaling, potentially involving FGF23, could represent a bypass resistance mechanism. nih.govwindows.netoncotarget.com
Furthermore, elevation of FGF23 levels in plasma has been suggested as a potential indicator of suppressed FGFR signaling post-dosing with sulfatinib. researchgate.nethutch-med.com This observation, while not directly demonstrating resistance caused by elevated FGF23, suggests a complex interplay between sulfatinib, FGFR signaling, and FGF23 levels. Endocrine FGF signaling, including FGF23-FGFR4 signaling, is known to affect the pathophysiology of cancer patients treated with FGFR inhibitors. researchgate.net
The tumor microenvironment also plays a role in resistance. Sulfatinib's multi-targeted activity, including inhibition of CSF-1R, is relevant here as CSF-1R is involved in the development and maintenance of tissue macrophages, and tumor-associated macrophages (TAMs) contribute to an immunosuppressive microenvironment and chemotherapy resistance. nih.govoncotarget.comresearchgate.net By inhibiting CSF-1R, sulfatinib may help regulate the tumor immune microenvironment and potentially enhance sensitivity to chemotherapy. nih.govwindows.netresearchgate.net
While the direct role of elevated FGF23 levels as a cause of sulfatinib resistance requires further investigation, the existing data suggest that FGF signaling, potentially involving FGF23, and the tumor microenvironment are relevant factors in the context of sulfatinib therapy and the development of resistance.
Combination Therapy Strategies with Sulfatinib
Rationale for Combination Approaches (e.g., overcoming immune evasion, preventing resistance)
Despite the clinical benefits observed with single-agent sulfatinib, the development of tumor resistance and the presence of an immunosuppressive tumor microenvironment can limit treatment effectiveness and lead to disease progression. windows.netnih.govnih.gov Tumor angiogenesis, mediated by pathways like VEGFR and FGFR, can contribute to immune evasion by creating an immunosuppressive environment. nih.govresearchgate.net Additionally, CSF-1R plays a crucial role in the function of tumor-associated macrophages (TAMs), which are often associated with promoting tumor growth, immune suppression, and drug resistance. hutch-med.comnih.govnih.govresearchgate.net
Combining sulfatinib with other therapies aims to address these challenges through several mechanisms:
Overcoming Resistance: Tumors can develop resistance to single-target therapies by activating alternative signaling pathways. nih.gov By simultaneously inhibiting multiple targets involved in tumor growth, angiogenesis, and immune modulation, combination therapies may prevent or delay the emergence of resistance. windows.netnih.gov For instance, resistance to anti-VEGF therapies can involve increased FGF secretion, which promotes angiogenesis through FGFR. nih.gov Sulfatinib's dual inhibition of VEGFR and FGFR can potentially overcome this resistance mechanism. nih.govresearchgate.net
Modulating the Tumor Microenvironment: Sulfatinib's inhibition of CSF-1R can reduce the infiltration of immunosuppressive TAMs and potentially increase the presence of anti-tumor immune cells like CD8+ T cells, thereby reshaping the tumor microenvironment to be more conducive to an anti-tumor immune response. hutch-med.comresearchgate.net
Enhancing Anti-tumor Immunity: By reducing immunosuppression and potentially increasing the infiltration of effector T cells, sulfatinib can create a more favorable environment for the activity of immunotherapies. hutch-med.comresearchgate.net
Combinations with Immune Checkpoint Inhibitors (e.g., PD-L1 antibody, anti-PD-1)
The rationale for combining sulfatinib with immune checkpoint inhibitors (ICIs), such as PD-1 or PD-L1 antibodies, stems from sulfatinib's ability to modulate the tumor microenvironment and potentially enhance anti-tumor immunity. hutch-med.comnih.govresearchgate.net Preclinical studies have shown that combining sulfatinib with a PD-L1 antibody resulted in enhanced anti-tumor effects. hutch-med.comresearchgate.net
VEGF signaling, targeted by sulfatinib, can lead to the overexpression of PD-1 on T cells, which can decrease their anti-tumor activity. nih.gov By inhibiting VEGFR, sulfatinib may help to reverse this effect and improve T cell function. nih.gov Furthermore, the inhibition of CSF-1R by sulfatinib can reduce immunosuppressive TAMs, which can otherwise hinder the effectiveness of ICIs. hutch-med.comresearchgate.net
Clinical trials are exploring the combination of sulfatinib with PD-1 inhibitors. One trial investigated sulfatinib plus toripalimab (an anti-PD-1 inhibitor) as a second-line treatment for extensive-stage small cell lung cancer (ES-SCLC), suggesting a potential synergistic effect. researchgate.net Another study in metastatic pancreatic ductal adenocarcinoma (mPDAC) explored the combination of sulfatinib with ICIs and chemotherapy, showing a trend towards better progression-free survival compared to chemotherapy alone in the first-line setting. frontiersin.org
Combinations with Chemotherapeutic Agents (e.g., doxorubicin)
Combining sulfatinib with traditional chemotherapeutic agents like doxorubicin (B1662922) is being investigated to leverage potential synergistic effects and overcome chemoresistance. nih.gov Chemotherapeutic resistance is a significant challenge in various cancers, including osteosarcoma. nih.gov
Preclinical studies in osteosarcoma cell lines have demonstrated that sulfatinib can enhance the sensitivity to doxorubicin. nih.gov While a low concentration of sulfatinib alone had a modest effect on cell viability, its combination with doxorubicin significantly reduced cell viability compared to doxorubicin alone. nih.gov In vivo studies using osteosarcoma models also showed that combined treatment with sulfatinib and doxorubicin resulted in a more effective inhibition of tumor growth than either agent alone. nih.gov This suggests that sulfatinib can remarkably enhance chemo-sensitivity to doxorubicin in osteosarcoma treatment. nih.gov
The mechanisms underlying this synergy may involve sulfatinib's ability to target multiple pathways involved in tumor growth and survival, potentially making cancer cells more vulnerable to the cytotoxic effects of chemotherapy. nih.gov
Biomarkers and Patient Selection in Sulfatinib Research
Predictive Biomarkers for Response to Sulfatinib
Predictive biomarkers help identify patients who are more likely to benefit from sulfatinib treatment. Research in this area includes the investigation of both genetic and circulating protein markers.
Genetic Biomarkers (e.g., ALK, CBL, CSF1R, EGFR, FGFRs, VEGFRs)
Genetic biomarkers, including alterations in genes encoding for tyrosine kinase receptors and related signaling molecules, have been explored for their potential to predict response to sulfatinib. Sulfatinib is a multi-targeted inhibitor, and its activity against VEGFRs, FGFR1, and CSF-1R suggests that genetic alterations in these pathways could be relevant. nih.govwindows.netresearchgate.netspandidos-publications.comresearchgate.net
Associated genetic biomarkers that have been investigated in the context of sulfatinib or its targets include ALK, CBL, CSF1R, EGFR, FGFR1, FGFR2, FGFR3, FGFR4, FLT1, FLT3, FLT4, and VEGFRs (FLT1, KDR, FLT4). mycancergenome.org While sulfatinib directly targets FGFR1, CSF1R, and VEGFRs, the relevance of genetic alterations in other listed genes like ALK, CBL, and EGFR as direct predictive biomarkers for sulfatinib response requires further specific investigation. ALK fusions and EGFR mutations are established biomarkers for response to other targeted therapies in specific cancer types. nih.govmycancergenome.orglung.orglungevity.org
Circulating Proteins (e.g., VEGF-A, FGF23, M-CSF, sVEGFR2, bFGF)
Changes in the levels of circulating proteins involved in angiogenesis and immune regulation have been evaluated as potential pharmacodynamic and predictive biomarkers for sulfatinib.
In a phase Ib/II study of sulfatinib in neuroendocrine tumors (NETs), increases in circulating VEGF-A, FGF23, and M-CSF, and decreases in soluble VEGFR-2 (sVEGFR-2) were observed. nih.govwindows.netresearchgate.net These changes were consistent with the known targets of sulfatinib and suggested their potential as pharmacodynamic biomarkers. nih.govwindows.netresearchgate.net Interestingly, unlike with some other antiangiogenic drugs, bFGF levels did not increase with sulfatinib treatment in this study, potentially suggesting that increased FGFR signaling might not be the dominant mechanism for resistance to sulfatinib in this context. nih.govwindows.netresearchgate.net
Data Table: Changes in Circulating Proteins in a Phase Ib/II Sulfatinib Study in NETs
| Circulating Protein | Observed Change with Sulfatinib | Potential as Biomarker |
| VEGF-A | Increase | Pharmacodynamic |
| FGF23 | Increase | Pharmacodynamic |
| M-CSF | Increase | Pharmacodynamic |
| sVEGFR-2 | Decrease | Pharmacodynamic |
| bFGF | No Increase | Implication for Resistance |
Studies with other tyrosine kinase inhibitors targeting VEGFRs, such as sunitinib (B231), have also shown modulation of circulating VEGF-A and sVEGFR-2 levels, with higher baseline VEGF-A levels sometimes associated with worse outcomes and decreases in sVEGFR-2 observed with treatment. mdpi.commdpi.comnih.govd-nb.info
Prognostic Biomarkers
Prognostic biomarkers provide information about the likely course of the disease, independent of the treatment received. While the primary focus of biomarker research with sulfatinib has been on predicting response, some circulating markers have also been investigated for their potential prognostic value.
High expression of plasma-soluble VEGFR-2 and low expression of plasma basic fibroblast growth factor (bFGF) at baseline have been reported as potential prognostic biomarkers for prolonged progression-free survival (PFS) in advanced NETs treated with sulfatinib. nih.gov
Biomarkers of Tumor Microenvironment (e.g., TAMs, T-cells)
Sulfatinib's inhibition of CSF-1R is particularly relevant to the tumor microenvironment (TME), as CSF-1R plays a key role in the differentiation, survival, and proliferation of tumor-associated macrophages (TAMs). nih.govwindows.netresearchgate.netresearchgate.net TAMs are significant components of the TME and can promote tumor growth, immune evasion, and drug resistance. nih.govresearchgate.netnih.govthno.orgresearchgate.netmdpi.com
Preclinical studies have indicated that sulfatinib can modulate the TME by inhibiting the M2 polarization of macrophages. nih.govresearchgate.netnih.gov Systemic treatment with sulfatinib has been shown to reduce immunosuppressive cells like M2-TAMs, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs), while increasing the infiltration of cytotoxic T-cells in tumors and other organs. nih.govresearchgate.netnih.gov This suggests that sulfatinib's effects on the immune components of the TME, particularly TAMs and T-cells, contribute to its antitumor activity. nih.govresearchgate.netnih.gov
Data Table: Effects of Sulfatinib on Tumor Microenvironment Components (Preclinical Findings)
| TME Component | Effect of Sulfatinib Treatment | Implication |
| M2-TAMs | Reduction | Decreased Immunosuppression |
| Tregs | Reduction | Decreased Immunosuppression |
| MDSCs | Reduction | Decreased Immunosuppression |
| Cytotoxic T-cells | Increased Infiltration | Enhanced Antitumor Immunity |
| Macrophage Polarization | Inhibition of M2 polarization | Shift towards Antitumor Phenotype |
Targeting immunomodulatory stromal cells like TAMs and cancer-associated fibroblasts (CAFs) is considered a potential therapeutic strategy, and sulfatinib's impact on these cells highlights its dual role in directly affecting tumor cells and modulating the TME. nih.govresearchgate.net
Future Directions and Unmet Needs in Sulfatinib Research
Exploration of New Indications and Tumor Types
Research is ongoing to investigate the efficacy of sulfatinib in tumor types beyond neuroendocrine tumors. Sulfatinib is being studied for the treatment of other solid tumors. wikipedia.orgwikipedia.org Preclinical studies have shown anti-tumor activity in various cancer types, including colorectal cancer and osteosarcoma. nih.gov Specifically, research is evaluating the effect of sulfatinib on osteosarcoma, where FGFR1 and CSF1R are highly expressed in sarcomas. nih.govfrontiersin.org A Phase II clinical trial was initiated to evaluate sulfatinib in patients with locally advanced or metastatic radioactive iodine-refractory differentiated thyroid cancer or medullary thyroid cancer in China. hutch-med.comfirstwordpharma.com There is also an arm in a planned study to test sulfatinib in patients with pigmented villonodular synovitis (PVNS), particularly the diffuse variant requiring systemic therapy. onclive.com More clinical trials are underway to explore new indications for malignancies. nih.gov
Further Investigation of Combination Therapies
The unique angio-immuno kinase profile of sulfatinib suggests its potential for combination therapies, particularly with checkpoint inhibitors. aacrjournals.orghutch-med.comhutch-med.com Preclinical studies have indicated that combining sulfatinib with a PD-L1 antibody resulted in enhanced anti-tumor effects in a murine colon cancer model. aacrjournals.orghutch-med.com Several studies are planned or ongoing to evaluate the co-administration of sulfatinib with drugs that inhibit PD-1 to assess the safety and efficacy of such combinations. windows.net A Phase II study in China is evaluating sulfatinib in combination with toripalimab (an anti-PD-1 monoclonal antibody) in patients with advanced solid tumors, aiming to test the potential synergistic anti-tumor effects by simultaneously targeting multiple components in the tumor microenvironment. hutch-med.com Studies have confirmed that targeted drugs combined with chemotherapy drugs significantly improved anti-tumor efficacy, which supports the rationale for combining sulfatinib with other agents. frontiersin.org
Research into Overcoming Acquired Resistance Mechanisms
Acquired drug resistance is a significant challenge in targeted therapies, including TKIs. researchgate.netnih.govnih.govmdpi.com Research into the mechanisms of acquired resistance to sulfatinib is crucial to develop strategies to overcome it. Sulfatinib selectively targets FGFR1 and CSF-1R, and structural analyses suggest sensitivity of sulfatinib to certain FGFR/CSF-1R gatekeeper mutations. researchgate.net The insensitivity of sulfatinib to some FGFR gatekeeper mutations highlights the importance of interactions with the hydrophobic pocket for FGFR selectivity, while its flexibility may help overcome certain CSF-1R mutations. researchgate.net Understanding these molecular mechanisms is vital for designing future inhibitors or combination strategies to address resistance. researchgate.net Clinical and in vitro evidence shows that cancer cells can acquire genetic modifications, such as point mutations, deletions, and amplifications, to overcome TKI inhibition. nih.gov Research into drug-tolerant persister cells also represents an alternative mechanism of resistance that needs to be addressed. mdpi.com There is a study investigating sulfatinib in relapsed or refractory drug-resistant pediatric, adolescent, and young adult patients with solid tumors, including an arm evaluating sulfatinib in combination with ifosfamide (B1674421) and etoposide (B1684455) in this population. clinicaltrial.be
Development of Novel Formulations or Delivery Methods
While not explicitly detailed in the provided search results, the development of novel formulations or delivery methods is a general area of pharmaceutical research that could potentially improve the pharmacokinetic profile, reduce toxicity, or enhance the delivery of sulfatinib to tumor sites. This is a common unmet need for many cancer therapies.
Role of Sulfatinib in the Broader Context of Angiogenesis and Immune Modulating Therapies
Sulfatinib is characterized as a novel angio-immuno kinase inhibitor due to its targets: VEGFRs, FGFR1, and CSF-1R. aacrjournals.orgnih.govhutch-med.comwindows.netnih.govresearchgate.net These targets are involved in tumor angiogenesis and immune evasion. aacrjournals.orgnih.govhutch-med.comwindows.netnih.govresearchgate.net By inhibiting VEGFR and FGFR signaling, sulfatinib can block the growth of new blood vessels supplying the tumor. hutch-med.comhutch-med.com Inhibition of CSF-1R signaling blocks the activation of tumor-associated macrophages, which are involved in suppressing anti-tumor immune responses. hutch-med.com Preclinical studies suggest sulfatinib has a strong effect in modulating angiogenesis and cancer immunity, increasing CD8+ T cells and reducing tumor-associated macrophages. aacrjournals.orghutch-med.comchi-med.com This dual mechanism supports its exploration in combination with immunotherapies like checkpoint inhibitors. aacrjournals.orghutch-med.comwindows.nethutch-med.comhutch-med.com The role of sulfatinib in modulating the tumor microenvironment, including its effects on cancer-associated fibroblasts and tumor-associated macrophages, is an active area of research, particularly in tumor types like osteosarcoma. nih.govfrontiersin.orgresearchgate.netresearchgate.net
Q & A
Q. How should researchers navigate conflicts between Sulfatinib's trial outcomes and industry sponsorship?
- Methodological Answer : Ensure transparency via clinical trial registries (e.g., ClinicalTrials.gov ) and conflict-of-interest declarations. Publish negative results in preprint repositories (e.g., bioRxiv) to mitigate publication bias. Use independent statistical reviewers for data verification .
Future Directions
What unanswered mechanistic questions warrant further investigation into Sulfatinib's dual VEGF/FGFR inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
